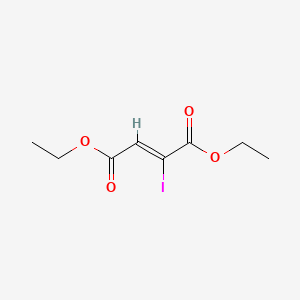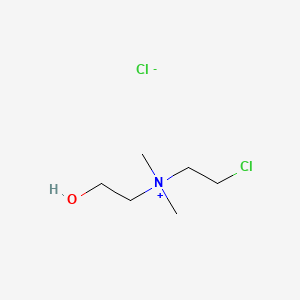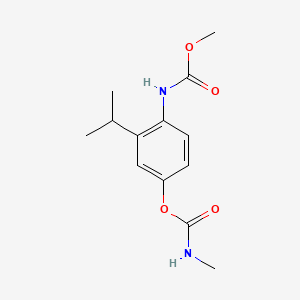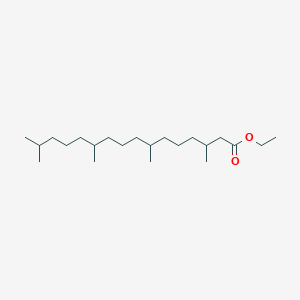
Diethyl iodofumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl iodofumarate is an organic compound that belongs to the class of iodinated fumarates It is characterized by the presence of two ethyl ester groups and an iodine atom attached to the fumarate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl iodofumarate can be synthesized through the iodination of diethyl fumarate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the addition of iodine to the double bond of diethyl fumarate, followed by the elimination of hydrogen iodide to form the iodinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl iodofumarate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to diethyl fumarate by using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Substitution: Corresponding substituted fumarates.
Reduction: Diethyl fumarate.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl iodofumarate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a radiolabeling agent.
Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine.
Industry: Utilized in the synthesis of iodinated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of diethyl iodofumarate involves the reactivity of the iodine atom and the double bond in the fumarate backbone. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl fumarate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Dimethyl fumarate: Similar structure but with methyl ester groups instead of ethyl, leading to different physical properties.
Diethyl maleate: Isomer of diethyl fumarate with a cis configuration, resulting in different reactivity.
Uniqueness
Diethyl iodofumarate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and radiotherapy. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
38318-63-7 |
|---|---|
Molekularformel |
C8H11IO4 |
Molekulargewicht |
298.07 g/mol |
IUPAC-Name |
diethyl (Z)-2-iodobut-2-enedioate |
InChI |
InChI=1S/C8H11IO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
JIWZEOZISPXCRS-WAYWQWQTSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\I |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)



![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)




![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)



